Methylorange

Übersicht

Beschreibung

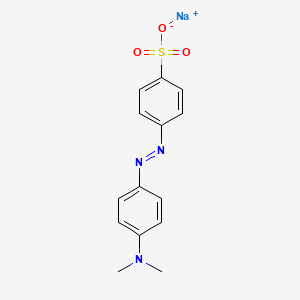

Methyl orange is a pH indicator frequently used in titration due to its clear and distinct color variance at different pH values. It is an azo dye, which means it contains the functional group -N=N- as part of its structure. Methyl orange shows a red color in acidic medium and a yellow color in basic medium. This property makes it particularly useful in determining the endpoint of titrations involving strong acids and weak bases .

Wissenschaftliche Forschungsanwendungen

Methylorange hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird häufig als pH-Indikator in Titrationen und anderen analytischen Verfahren verwendet.

Industrie: this compound wird in der Textilindustrie als Farbstoff und in Wasserbehandlungsprozessen verwendet, um das Vorhandensein von sauren oder basischen Verunreinigungen zu erkennen

5. Wirkmechanismus

Der Wirkmechanismus von this compound als pH-Indikator beinhaltet die Protonierung und Deprotonierung der Azogruppe (-N=N-). In sauren Bedingungen wird die Azogruppe protoniert, was zu einer roten Farbe führt. In basischen Bedingungen wird die Azogruppe deprotoniert, was zu einer gelben Farbe führt. Diese Farbänderung erfolgt aufgrund der Verschiebung des Absorptionsspektrums der Verbindung, die vom pH-Wert der Lösung beeinflusst wird .

Wirkmechanismus

Target of Action

Methyl orange, a pH indicator frequently used in titration, primarily targets the hydrogen ions (H+) in a solution . Its role is to signal changes in the hydrogen ion concentration, which corresponds to the pH of the solution .

Mode of Action

Methyl orange interacts with its targets (hydrogen ions) by changing its structural form depending on the hydrogen ion concentration in a solution . In an acidic medium, methyl orange is red, and in a basic medium, it is yellow . This color change occurs because the protons in the acidic solution react with the N=N bond of the molecule, protonating one of them and changing the visible light absorption of the molecule to reflect more red light than orange/yellow .

Biochemical Pathways

It plays a crucial role in the titration process, which is a method used in chemistry to determine the concentration of a certain chemical (acid or base) in a solution . The color change of methyl orange during titration provides a visual representation of the pH level of the solution, indicating the endpoint of the titration .

Result of Action

The result of methyl orange’s action is a visible color change that indicates the pH of the solution . In an acidic medium (pH less than 3.1), methyl orange appears red. In a basic or alkaline medium (pH greater than 4.4), it appears yellow . This color change allows scientists to determine the acidity or alkalinity of a solution quickly and accurately.

Action Environment

The action of methyl orange is influenced by the pH of the environment. Its color change is most distinct in an aqueous acidic solution . The presence of much water can cause the red color of a faintly acid solution of methyl orange to become yellow, probably due to hydrolytic dissociation . Therefore, the concentration of the solution, the presence of other ions, and the temperature can all affect the stability and efficacy of methyl orange as a pH indicator .

Biochemische Analyse

Biochemical Properties

Methyl orange plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with hydrogen ions (H⁺) in acidic solutions, leading to a red coloration, and with hydroxide ions (OH⁻) in alkaline solutions, resulting in a yellow coloration . The interaction of methyl orange with these ions is crucial for its function as a pH indicator. Additionally, methyl orange can interact with proteins and enzymes, altering their activity and stability. For example, it has been observed to bind to certain enzymes, potentially inhibiting their activity .

Cellular Effects

Methyl orange can influence various cellular processes. In certain cell types, it has been shown to affect cell signaling pathways and gene expression. For instance, exposure to methyl orange can lead to changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, methyl orange can impact cellular metabolism by interacting with key metabolic enzymes, potentially leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, methyl orange exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. For example, methyl orange can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, methyl orange can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl orange can change over time. The stability of methyl orange is influenced by factors such as pH, temperature, and light exposure. Over time, methyl orange can degrade, leading to a loss of its indicator properties . Long-term exposure to methyl orange in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl orange vary with different dosages in animal models. At low doses, methyl orange may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of methyl orange is required to elicit a significant biological response. Toxicity studies have shown that high doses of methyl orange can lead to adverse effects on organ function and overall health in animal models.

Metabolic Pathways

Methyl orange is involved in various metabolic pathways, particularly those related to its degradation and detoxification. Enzymes such as cytochrome P450 oxidases and reductases play a role in the metabolism of methyl orange, leading to the formation of intermediate metabolites . These metabolites can further interact with cellular components, potentially affecting metabolic flux and metabolite levels. The involvement of methyl orange in these pathways highlights its potential impact on cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

Within cells and tissues, methyl orange is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of methyl orange within cells can influence its localization and accumulation, affecting its activity and function. For example, methyl orange may accumulate in specific organelles, such as lysosomes, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of methyl orange is an important factor in determining its activity and function. Methyl orange can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, methyl orange may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, methyl orange can be found in the cytoplasm and other organelles, where it can impact various cellular processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methylorange wird durch eine Diazoniumkupplungsreaktion synthetisiert. Der Prozess beginnt mit der Diazotierung von Sulfansäure. Sulfansäure wird in einer Lösung von Natriumcarbonat gelöst und dann in Gegenwart von Salzsäure mit Natriumnitrit behandelt, um ein Diazoniumsalz zu bilden. Dieses Diazoniumsalz wird dann mit N,N-Dimethylanilin gekoppelt, um this compound zu erzeugen .

Industrielle Herstellungsverfahren: In industrieller Umgebung verläuft die Herstellung von this compound ähnlich, jedoch in größerem Maßstab. Die Reaktanten werden in großen Reaktoren gemischt, und die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft durch Umkristallisation und Filtrationsprozesse gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Methylorange durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Säure-Base-Reaktionen: this compound ändert seine Farbe in Abhängigkeit vom pH-Wert der Lösung. .

Reduktionsreaktionen: this compound kann reduziert werden, um farblose Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Saure Bedingungen: Salzsäure wird häufig verwendet, um eine saure Umgebung für this compound zu schaffen.

Basische Bedingungen: Natriumhydroxid wird verwendet, um eine basische Umgebung zu schaffen.

Hauptprodukte:

Im sauren Medium: Das Hauptprodukt ist die protonierte Form von this compound, die rot ist.

Im basischen Medium: Das Hauptprodukt ist die deprotonierte Form von this compound, die gelb ist.

Vergleich Mit ähnlichen Verbindungen

Methylorange wird oft mit anderen pH-Indikatoren wie Phenolphthalein und Bromthymolblau verglichen:

Phenolphthalein: Im Gegensatz zu this compound wird Phenolphthalein in sauren Bedingungen farblos und in basischen Bedingungen rosa. .

Bromthymolblau: Dieser Indikator wird in sauren Bedingungen gelb und in basischen Bedingungen blau.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner scharfen Farbänderung in einem pH-Bereich von 3,1-4,4, was es besonders nützlich für Titrationen mit starken Säuren und schwachen Basen macht .

Liste ähnlicher Verbindungen:

- Phenolphthalein

- Bromthymolblau

- Methylrot

Eigenschaften

CAS-Nummer |

547-58-0 |

|---|---|

Molekularformel |

C14H15N3NaO3S |

Molekulargewicht |

328.34 g/mol |

IUPAC-Name |

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20); |

InChI-Schlüssel |

LOJHDGOZROMANL-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

Aussehen |

Solid powder |

Color/Form |

ORANGE-YELLOW POWDER OR CRYSTALLINE SCALES |

melting_point |

>300 °C |

Key on ui other cas no. |

547-58-0 |

Physikalische Beschreibung |

4-dimethylaminoazobenzene-4-sulfonic acid, sodium salt is an orange powder. (NTP, 1992) Orange powder, insoluble in water; [CAMEO] |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

502-02-3 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

less than 1 mg/mL at 64 °F (NTP, 1992) SOL IN 500 PARTS WATER; MORE SOL IN HOT WATER PRACTICALLY INSOL IN ALC INSOL IN ETHER; SLIGHTLY SOL IN PYRIMIDINE 20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanol In water= 200 mg/l at 25 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. 13025 C.I. Acid Orange 52 C.I. Acid Orange-52 C.I.-13025 Gold Orange helianthine methyl orange methyl orange, 35S-labeled methyl orange, sodium salt p(((p-dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt Tropaeolin D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.